molecular formula C12H21ClO4 B15349604 Butanedioic acid, chloro-, bis(1-methylpropyl) ester

Butanedioic acid, chloro-, bis(1-methylpropyl) ester

Cat. No.: B15349604
M. Wt: 264.74 g/mol
InChI Key: DDFOEZUAHKPWAK-UHFFFAOYSA-N
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Description

2-Chlorobutanedioic acid bis(1-methylpropyl)ester is a chemical compound with the molecular formula C₁₀H₁₄Cl₂O₄. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobutanedioic acid bis(1-methylpropyl)ester typically involves the esterification of 2-chlorobutanedioic acid with 1-methylpropyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobutanedioic acid bis(1-methylpropyl)ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as chlorinated carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Chlorinated carboxylic acids.

  • Reduction: Corresponding alcohols or amines.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Chlorobutanedioic acid bis(1-methylpropyl)ester has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chlorobutanedioic acid bis(1-methylpropyl)ester exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary, but the compound's reactivity with functional groups plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

2-Chlorobutanedioic acid bis(1-methylpropyl)ester can be compared with other similar compounds, such as:

  • 2-Chlorobutanedioic acid diethyl ester: This compound has similar reactivity but different ester groups.

  • 2-Chlorobutanedioic acid dipropyl ester: Another ester derivative with different alkyl groups.

  • 2-Chlorobutanedioic acid dibutyl ester: Similar structure with butyl ester groups.

Uniqueness: The uniqueness of 2-Chlorobutanedioic acid bis(1-methylpropyl)ester lies in its specific ester groups, which can influence its reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C12H21ClO4

Molecular Weight

264.74 g/mol

IUPAC Name

dibutan-2-yl 2-chlorobutanedioate

InChI

InChI=1S/C12H21ClO4/c1-5-8(3)16-11(14)7-10(13)12(15)17-9(4)6-2/h8-10H,5-7H2,1-4H3

InChI Key

DDFOEZUAHKPWAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC(C(=O)OC(C)CC)Cl

Origin of Product

United States

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